molecular formula C9H20O4 B12517141 Acetic acid;1-(3-methylbutoxy)ethanol CAS No. 730977-98-7

Acetic acid;1-(3-methylbutoxy)ethanol

Cat. No.: B12517141
CAS No.: 730977-98-7
M. Wt: 192.25 g/mol
InChI Key: GFIJZXFHJHTHDL-UHFFFAOYSA-N
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Description

Acetic acid;1-(3-methylbutoxy)ethanol is a chemical compound with the molecular formula C8H16O3. It is an ester formed from acetic acid and 1-(3-methylbutoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-(3-methylbutoxy)ethanol typically involves the esterification reaction between acetic acid and 1-(3-methylbutoxy)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(3-methylbutoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol and acetic acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols and acetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;1-(3-methylbutoxy)ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a solvent for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a solvent for pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of acetic acid;1-(3-methylbutoxy)ethanol involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release acetic acid and 1-(3-methylbutoxy)ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;1-(2-methylbutoxy)ethanol
  • Acetic acid;1-(4-methylbutoxy)ethanol
  • Acetic acid;1-(3-ethylbutoxy)ethanol

Uniqueness

Acetic acid;1-(3-methylbutoxy)ethanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

730977-98-7

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

acetic acid;1-(3-methylbutoxy)ethanol

InChI

InChI=1S/C7H16O2.C2H4O2/c1-6(2)4-5-9-7(3)8;1-2(3)4/h6-8H,4-5H2,1-3H3;1H3,(H,3,4)

InChI Key

GFIJZXFHJHTHDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(C)O.CC(=O)O

Origin of Product

United States

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